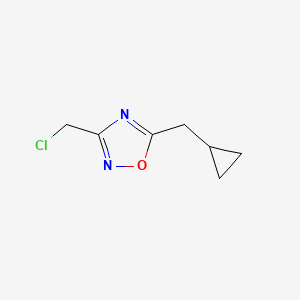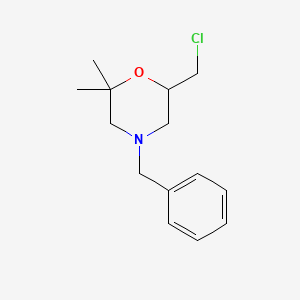
(R)-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a methyl group and two carboxylic acid groups The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions, where a methylating agent such as methyl iodide is used.
Industrial Production Methods
Industrial production of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to enzymes or receptors. The cyclopentene ring and methyl group contribute to the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene-1,2-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclopentane-1,2-dicarboxylic acid: Saturated analog with different reactivity.
Cyclopentene-1,2-dicarboxylic acid derivatives: Various derivatives with different substituents.
Uniqueness
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both a methyl group and carboxylic acid groups on a cyclopentene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
(3R)-3-methylcyclopentene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(7(9)10)6(4)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 |
Clave InChI |
OEVBZISGAKURFA-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C1C(=O)O)C(=O)O |
SMILES canónico |
CC1CCC(=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


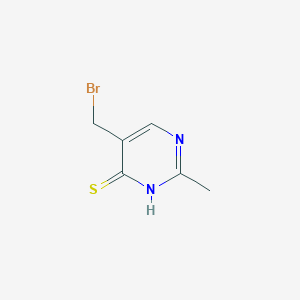
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
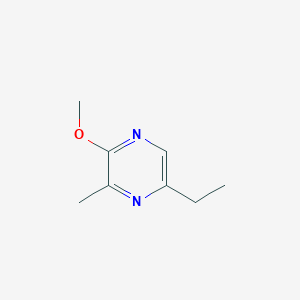
![1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13110699.png)

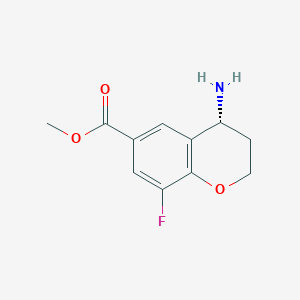
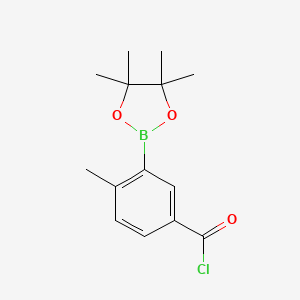
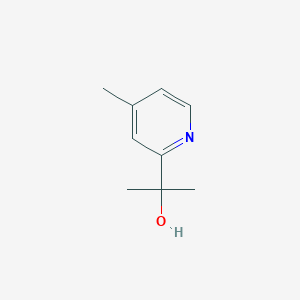
![Methyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate](/img/structure/B13110720.png)
![2-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13110721.png)

